N,N'-Ethylenebispentanamide
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Overview
Description
N-[2-(pentanoylamino)ethyl]pentanamide is an organic compound with the molecular formula C12H24N2O2 It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pentanoylamino)ethyl]pentanamide typically involves the reaction of pentanoyl chloride with ethylenediamine, followed by the addition of another molecule of pentanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Pentanoyl chloride reacts with ethylenediamine to form N-(2-aminoethyl)pentanamide.
Step 2: N-(2-aminoethyl)pentanamide reacts with another molecule of pentanoyl chloride to form N-[2-(pentanoylamino)ethyl]pentanamide.
Industrial Production Methods
Industrial production of N-[2-(pentanoylamino)ethyl]pentanamide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pentanoylamino)ethyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[2-(pentanoylamino)ethyl]pentanamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(pentanoylamino)ethyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)pentanamide: A precursor in the synthesis of N-[2-(pentanoylamino)ethyl]pentanamide.
N-(2-hydroxyethyl)pentanamide: Similar structure with a hydroxyl group instead of an amide group.
N-(2-methylaminoethyl)pentanamide: Contains a methyl group on the ethylamine chain.
Uniqueness
N-[2-(pentanoylamino)ethyl]pentanamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
54535-60-3 |
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Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
N-[2-(pentanoylamino)ethyl]pentanamide |
InChI |
InChI=1S/C12H24N2O2/c1-3-5-7-11(15)13-9-10-14-12(16)8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
RPTHWMGVZGXIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCCNC(=O)CCCC |
Origin of Product |
United States |
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